1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxypropyl group, and a dimethylphenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazides with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of Dichlorophenoxypropyl Group: The dichlorophenoxypropyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate alkylating agent.
Formation of Dimethylphenylurea Moiety: The final step involves the reaction of the intermediate with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
- 3-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-1-(3,4-dimethylphenyl)urea
Uniqueness
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12-5-7-15(10-13(12)2)23-19(27)24-20-26-25-18(29-20)4-3-9-28-17-8-6-14(21)11-16(17)22/h5-8,10-11H,3-4,9H2,1-2H3,(H2,23,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQKELKJFAUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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